molecular formula C13H19N3O3S B2797851 1-(5,5-二甲基-7-氧代-4,5,6,7-四氢苯并[d]噻唑-2-基)-3-(2-甲氧基乙基)脲 CAS No. 1207053-96-0

1-(5,5-二甲基-7-氧代-4,5,6,7-四氢苯并[d]噻唑-2-基)-3-(2-甲氧基乙基)脲

货号 B2797851
CAS 编号: 1207053-96-0
分子量: 297.37
InChI 键: PZFDTZSYZAWWNU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea is a useful research compound. Its molecular formula is C13H19N3O3S and its molecular weight is 297.37. The purity is usually 95%.
BenchChem offers high-quality 1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗白血病活性

一类新型抗白血病药物的合成和评估,包括与感兴趣的化学结构相似的衍生物,显示出巨大的潜力。这些药物,特别是那些带有取代的 2-氨基-4,5,6,7-四氢苯并[d]噻唑部分的药物,被设计和合成用来抑制白血病细胞的增殖。构效关系研究表明取代基的位置和体积对其抗白血病功效起着至关重要的作用,某些取代基导致增强的活性 (Prasanna 等人,2010 年)

神经药理学效应

对食欲素受体的研究,该受体参与调节摄食、觉醒和压力,揭示了与该化学物质在结构上相关的化合物潜在的神经药理学应用。具体而言,已经研究了选择性拮抗剂对暴饮暴食模型中强迫性食物消耗的影响,表明此类化合物在调节与强迫行为相关的神经通路中起着重要作用。这项研究突出了在治疗饮食失调以及其他强迫症中潜在的治疗应用 (Piccoli 等人,2012 年)

抗肿瘤和抗氧化特性

新型噻唑衍生物的合成和生物学评估,包括具有尿素官能团的衍生物,已证明具有有希望的抗肿瘤活性。其中一些化合物在抑制肿瘤细胞生长方面显示出巨大的潜力,突出了它们在癌症研究和潜在治疗应用中的效用。此外,某些衍生物表现出抗氧化特性,表明它们在对抗氧化应激相关疾病方面的潜力 (Ling 等人,2008 年)

糖原合成酶激酶-3β 抑制

与感兴趣的化合物在结构上相关的化合物已被探索其抑制糖原合成酶激酶-3β (GSK-3β) 的能力,GSK-3β 是一种参与各种细胞过程的关键酶。GSK-3β 的抑制在神经退行性疾病(例如阿尔茨海默病)的背景下特别受关注,表明在开发此类疾病的治疗方法中具有潜在应用 (Lough 等人,2010 年)

化学治疗剂合成

新型香豆素取代杂环化合物的探索,包括具有尿素官能团的噻唑衍生物,揭示了它们作为化学治疗剂的潜力。这些化合物已被合成并表征其抗氧化特性,进一步突出了它们在专注于癌症治疗和预防氧化应激相关细胞损伤的科学研究中的相关性 (Abd-Almonuim 等人,2020 年)

作用机制

Target of Action

The primary targets of this compound are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .

Mode of Action

The compound acts as a dual kinase inhibitor against CK2 and GSK3β . It binds to the active sites of these kinases, preventing them from phosphorylating the PTEN protein . This inhibition is achieved through a competitive mechanism, where the compound competes with ATP for binding to the kinase active site .

Biochemical Pathways

The inhibition of CK2 and GSK3β by the compound affects the PTEN/Akt pathway . Normally, CK2 and GSK3β phosphorylate PTEN, leading to its deactivation and subsequent activation of the Akt pathway . By inhibiting these kinases, the compound prevents PTEN phosphorylation, thereby inhibiting the Akt pathway .

Pharmacokinetics

The compound’s predicted density is1.418±0.06 g/cm3 , and its predicted pKa is 6.53±0.40 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the inhibition of the Akt pathway . This leads to decreased cell proliferation and increased apoptosis, which could potentially be beneficial in the treatment of cancers where the Akt pathway is overactive .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state and, consequently, its ability to bind to its target kinases . Additionally, the presence of other compounds that also bind to CK2 and GSK3β could affect the compound’s efficacy .

属性

IUPAC Name

1-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-13(2)6-8-10(9(17)7-13)20-12(15-8)16-11(18)14-4-5-19-3/h4-7H2,1-3H3,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFDTZSYZAWWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)NCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。